molecular formula C4H6Cl2N2 B021807 4-(Chloromethyl)-1H-Imidazole Hydrochloride CAS No. 38585-61-4

4-(Chloromethyl)-1H-Imidazole Hydrochloride

Cat. No. B021807
CAS RN: 38585-61-4
M. Wt: 153.01 g/mol
InChI Key: FASMXPUFMXBVRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Chloromethyl)-1H-Imidazole Hydrochloride and related compounds often involves multi-step chemical processes. A notable example is the four-step synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-imidazole Hydrochloride, a compound synthesized with an overall yield of 9%, confirmed by various spectroscopic methods including 1H-, 13C-NMR, HRMS, and elemental analysis (Dago et al., 2016).

Molecular Structure Analysis

The molecular structure of related 1H-imidazole compounds has been extensively analyzed through crystallography and spectroscopy. For instance, the crystal structure and thermal behavior of 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochlorides have been determined, showing crystallization in both hydrated and anhydrous forms (Turpeinen et al., 1988).

Chemical Reactions and Properties

4-(Chloromethyl)-1H-Imidazole Hydrochloride participates in various chemical reactions, illustrating its versatility as a synthetic intermediate. A study describes the preparation and reactivity of a related compound, 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole, towards various electrophiles, showcasing its utility in organic synthesis (Primas et al., 2013).

Scientific Research Applications

  • Antihypertensive Activity : A compound similar to 4-(Chloromethyl)-1H-Imidazole Hydrochloride has shown potential as an antihypertensive agent, acting as a potential I1 imidazoline receptor agonist (S. Aayisha et al., 2019).

  • Synthesis of New Chromophores : Nucleophilic substitution of 4H-imidazoles enables the creation of fused imidazoles and new chromophores, which have potential applications in biosensors and photocatalysis (J. Atzrodt et al., 2000).

  • Estrogen Receptor Ligands and Cyclooxygenase Inhibitors : 1H-imidazoles exhibit potential as estrogen receptor ligands and cytotoxic inhibitors of cyclooxygenase, affecting the arachidonic acid cascade (T. Wiglenda et al., 2005).

  • Catalysis in Oxidation Reactions : The imidazole-modified chloromethylated MIL-101(Cr) catalyst with manganese porphyrin support demonstrates high efficiency, stability, and reusability for the oxidation of hydrocarbons (Farnaz Zadehahmadi et al., 2014).

  • Corrosion Inhibition : 1-(p-tolyl)-4-methylimidazole, a derivative, is an effective copper corrosion inhibitor in hydrochloric acid, acting as a mixed inhibitor (Rahela Gašparac et al., 2000).

  • Probe for SOCE Assay : A study successfully synthesized a compound, SKF-96365, in four steps, providing a convenient probe for SOCE assay (C. Dago et al., 2016).

  • Crystal Structure Analysis : The crystal structure of racemic 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride (medetomidine) shows a monoclinic and a triclinic structure, with important implications for its properties (U. Turpeinen et al., 1988).

  • Anticancer Applications : A derivative, 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole, shows potent in vitro and in vivo anticancer activity (R. Romagnoli et al., 2016).

  • Synthesis of Imidazole Derivatives : A study explored the synthesis and reactivity of 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole, demonstrating its reactivity towards various electrophiles (N. Primas et al., 2013).

  • Eco-Friendly Corrosion Inhibitors : New imidazolium ionic liquids show promising corrosion inhibition efficiency for mild steel in hydrochloric acid, offering eco-friendly applications (F. E. Hajjaji et al., 2021).

  • Antifungal Agent : 1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride shows high efficacy against guinea pig dermatophytosis, suggesting potential as an antifungal agent (M. Ogata et al., 1983).

  • Anticonvulsant Activity : 1-(Naphthylalkyl)-1H-imidazole derivatives demonstrate potent anticonvulsant activity with a high therapeutic index (K. A. Walker et al., 1981).

  • Antimicrobial Activity : Two imidazole derivatives, CLMPDI and BPCLDI, show antimicrobial activity against various bacteria, with specific effectiveness against both gram-positive and gram-negative bacteria (Renjith Thomas et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or reactions.


properties

IUPAC Name

5-(chloromethyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASMXPUFMXBVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191905
Record name Imidazole, 4-chloromethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1H-Imidazole Hydrochloride

CAS RN

38585-61-4
Record name 1H-Imidazole, 5-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole, 4-chloromethyl-, hydrochloride
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Record name 38585-61-4
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Record name Imidazole, 4-chloromethyl-, hydrochloride
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Record name 4-(Chloromethyl)-1H-imidazole hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
CR Ganellin, A Fkyerat, B Bang-Andersen… - Journal of medicinal …, 1996 - ACS Publications
[[(4-Nitrophenyl)X]alkyl]imidazole isosteres (where X = NH, S, CH 2 S, O) of previously described [[(5-nitropyrid-2-yl)X]ethyl]imidazoles (where X = NH, S) have been synthesized and …
Number of citations: 60 pubs.acs.org
B Wilson, L Gude, MJ Fernández, A Lorente… - Inorganic …, 2005 - ACS Publications
We report the synthesis and characterization of photonucleases N,N‘-bis[2-[bis(1H-imidazol-4-ylmethyl)amino]ethyl]-3,6-acridinediamine (7) and N-[2-[bis(1H-imidazol-4-ylmethyl)amino]…
Number of citations: 17 pubs.acs.org
BL Hevroni, T Jantz, HE Gottlieb… - European Journal of …, 2017 - Wiley Online Library
A series of (aminomethylene)phosphonate (AMP) analogues, 8–14, bearing one or two heterocyclic moieties (imidazolyl, pyridyl, and thiazolyl) on the aminomethylene group, were …
D Catarzi, F Varano, E Vigiani, S Calenda, F Melani… - Pharmaceuticals, 2022 - mdpi.com
… Compound 11 was obtained by reacting the sulfanyl derivative 32 [6,27] with 4-chloromethyl-1H-imidazole hydrochloride 53 [34] (see Scheme 4 below), while the 2-amino-substituted …
Number of citations: 5 www.mdpi.com
RM Jenkins, ML Singleton, E Almaraz… - Inorganic …, 2009 - ACS Publications
Dimeric (N 2 S)Ni complexes and the monomeric N 2 S 2 bismercaptodiazacycloheptane nickel complex, (bme-dach)Ni, serve as precursors to two N 2 -, N′-/ S- complexes where N 2 …
Number of citations: 50 pubs.acs.org
B Wilson - 2006 - scholarworks.gsu.edu
Photosensitizing molecules and/or metal complexes that interact with DNA via intercalation and groove binding have potential applications as molecular structural probes, as …
Number of citations: 1 scholarworks.gsu.edu
RM Jenkins - 2011 - oaktrust.library.tamu.edu
As inspired by the coordination environment of nickel in NikR and NiSOD, imidazole ligands were incorporated into N2SNiII square planar complexes in order to investigate the …
Number of citations: 5 oaktrust.library.tamu.edu
DJ Duncan - 2016 - summit.sfu.ca
Wilson’s disease is characterized by an increased concentration of copper in the liver, which damages liver tissue and eventually leads to neurological impairment. This disease affects …
Number of citations: 0 summit.sfu.ca
P Engi - 2019 - edoc.unibas.ch
Scientists have been fascinated by enzymatic catalysis for centuries and still marvel at the efficiency and selectivity with which these highly evolved molecular machines are able to …
Number of citations: 2 edoc.unibas.ch

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